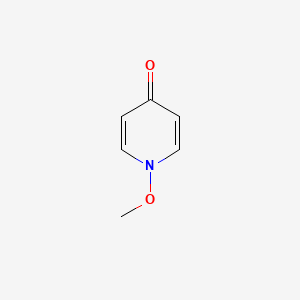

4(1H)-Pyridinone, 1-methoxy-

Description

4(1H)-Pyridinone, 1-methoxy- is a heterocyclic compound featuring a pyridinone core (a six-membered ring with one oxygen atom at position 4 and a ketone group) and a methoxy (-OCH₃) substituent at position 1. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Pyridinones are known for their tautomeric behavior (lactam-lactim tautomerism), which influences their reactivity and biological interactions .

The methoxy group at position 1 likely enhances stability compared to natural pyridinone derivatives, which are prone to degradation due to their labile hydroxyl groups .

Pharmacologically, pyridinone derivatives exhibit diverse activities, including antimalarial, antimicrobial, and analgesic properties. For instance, 5-pyridinyl-4(1H)-pyridinone hybrids have shown potent antimalarial activity in structure-activity relationship (SAR) studies , while amide-functionalized pyridinones demonstrate antimicrobial effects .

Properties

CAS No. |

1703-18-0 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-methoxypyridin-4-one |

InChI |

InChI=1S/C6H7NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |

InChI Key |

ZZMBOQHEQKZJHQ-UHFFFAOYSA-N |

Canonical SMILES |

CON1C=CC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypyridin-4-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of 1-methoxypyridin-4-one .

Industrial Production Methods: In industrial settings, the production of 1-methoxypyridin-4-one often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, though stringent control of reaction conditions (e.g., temperature, pH) is critical to avoid overoxidation. Oxidation may generate derivatives with altered functional groups, though specific products and detailed mechanisms are less documented in the provided sources.

Substitution Reactions

3.1 Halogenation at C3

Introducing halogens (Cl, Br) at the C3 position significantly enhances antimalarial activity. For instance, 3-chloro derivatives exhibit EC₅₀ values of 0.005 μM against Plasmodium falciparum, compared to 0.16 μM for unsubstituted analogs .

3.2 Electron-Donating vs. Withdrawing Groups

Electron-donating substituents (e.g., -OCH₃) at C3 reduce antimalarial activity, while electron-withdrawing groups (e.g., -NO₂, -CF₃) show no improvement .

| Substituent | Position | EC₅₀ (μM) | Activity Trend |

|---|---|---|---|

| -Cl | C3 | 0.005 | Enhanced |

| -Br | C3 | 0.008 | Enhanced |

| -OCH₃ | C3 | Inactive | Reduced |

Tautomerization (Keto-Enol Equilibrium)

The compound predominantly exists in the keto form due to strong solvent effects and intermolecular hydrogen bonding . This tautomerism is critical for its biological activity, as the keto form facilitates interactions with molecular targets (e.g., plasmodial bc₁ complex) .

Acid-Catalyzed Transformations

Passing HCl gas through methanolic solutions of precursors (e.g., β-dicarbonyl compounds) yields dihydropyridinone derivatives . Neutralization with potassium hydrogen carbonate isolates the product.

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of 4(1H)-pyridinone, including 4(1H)-Pyridinone, 1-methoxy-, exhibit significant antimalarial properties. Research indicates that these compounds can inhibit the plasmodial electron transport chain, targeting the parasite's bc1 complex. For instance, modifications to the pyridinone structure have led to compounds with improved potency against various stages of malaria parasites, showcasing their potential as novel antimalarial agents .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Pyridinones are known to interact with various biological targets involved in cancer progression. The ability of these compounds to act as hydrogen bond donors and acceptors allows them to engage effectively with kinase enzymes implicated in tumor growth. This characteristic has made them valuable in developing targeted cancer therapies .

Antimicrobial Effects

4(1H)-Pyridinone derivatives have shown promise as antimicrobial agents. Their structural features enable them to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This application is particularly relevant in the context of rising antibiotic resistance, making pyridinones an attractive option for developing new antimicrobial drugs .

Case Study 1: Antimalarial Development

In a notable study, researchers developed a series of pyridinone derivatives that demonstrated enhanced antimalarial activity compared to earlier compounds. The lead compound exhibited an ED50 value significantly lower than previous iterations, indicating improved efficacy against Plasmodium species. Despite initial success, further development faced challenges related to toxicity and bioavailability, leading to the exploration of alternative formulations .

Case Study 2: Antitumor Activity Assessment

A research group focused on evaluating the antitumor potential of modified pyridinones in vitro and in vivo. The study highlighted that specific structural modifications led to increased binding affinity for cancer-related kinases. The results suggested that these compounds could serve as effective inhibitors in cancer treatment protocols, warranting further clinical investigation .

Mechanism of Action

The mechanism by which 1-methoxypyridin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physical properties of 1-methoxy-4(1H)-pyridinone are influenced by substituent positioning and electronic effects. Below is a comparative analysis with key analogues:

Key Findings

- Substituent Position: Methoxy groups at position 1 (vs. For example, 4-methoxy-2(1H)-pyridinone exhibits analgesic effects but higher toxicity , whereas 1-methoxy derivatives may offer a safer profile due to reduced electrophilicity .

- Biological Activity: Amide derivatives at position 2 (e.g., 2-amide-4(1H)-pyridinones) show stronger antimicrobial activity than alkoxy-substituted variants, highlighting the role of hydrogen-bonding motifs .

- Fluorescence: Amino-substituted pyridinones (e.g., 5-amino-1-methyl-2(1H)-pyridinone) exhibit higher fluorescence quantum yields (Φf = 0.23 in CH₃CN) compared to methoxy derivatives, suggesting applications in bioimaging .

- Stability: Natural pyridinones like apiosporamide are unstable, but synthetic methoxy or methyl derivatives (e.g., 1-methyl-4-phenyl-2(1H)-pyridinone) show improved shelf life .

Biological Activity

4(1H)-Pyridinone, 1-methoxy- (C₆H₇NO) is a heterocyclic compound belonging to the pyridinone class, characterized by its aromaticity and potential biological activities. This compound has gained attention in medicinal chemistry due to its diverse pharmacological properties, including antimalarial, antimicrobial, and anticancer activities. This article explores the biological activity of 4(1H)-Pyridinone, 1-methoxy-, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 4(1H)-Pyridinone, 1-methoxy- features a methoxy group attached to the nitrogen atom of the pyridinone ring. This configuration influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇NO |

| Molecular Weight | 111.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4(1H)-Pyridinone, 1-methoxy- is primarily attributed to its ability to interact with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to active sites, thereby modulating various biochemical pathways that lead to therapeutic effects.

Antimalarial Activity

Research has demonstrated that derivatives of 4(1H)-pyridone exhibit potent antimalarial properties. These compounds target the electron transport chain of Plasmodium species, inhibiting their growth in vitro and in vivo. For example, certain analogues have shown effective blood stage activity and transmission blocking capabilities .

Case Study:

In a study evaluating various pyridone derivatives for antimalarial activity, one compound demonstrated an effective dose (ED50) of 0.6 mg/kg against Plasmodium berghei, significantly improved from previous analogues .

Antimicrobial Activity

4(1H)-Pyridinone, 1-methoxy- has also been studied for its antimicrobial effects. It exhibits activity against both bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 µg/mL |

| Escherichia coli | 7.5 µg/mL |

| Candida albicans | 5.0 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4(1H)-Pyridinone derivatives. These compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A derivative exhibited an IC50 value of 19.70 ± 0.89 μM against A549 lung cancer cells, comparable to standard chemotherapeutic agents like etoposide .

Structure-Activity Relationship (SAR)

The biological activity of pyridinones is closely related to their structural features. Modifications at different positions on the pyridine ring can significantly influence their pharmacological properties. For example, the position of substituents like methoxy groups affects both solubility and interaction with biological targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methoxy-4(1H)-pyridinone, and how can reaction parameters be systematically optimized?

Methodological Answer:

The synthesis of 1-methoxy-4(1H)-pyridinone typically involves nucleophilic substitution or oxidation of precursor pyridines. Key steps include:

- Methoxy Group Introduction: Use alkylation agents like methyl iodide under basic conditions (e.g., NaH or K₂CO₃) to substitute hydroxyl or halide groups at the 1-position .

- Optimization via DOE: Employ Design of Experiments (DOE) to assess variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while temperatures >80°C improve reaction rates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor yields and purity via HPLC or TLC .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of 1-methoxy-4(1H)-pyridinone?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group or CO) .

- IR Spectroscopy: Detect C=O stretch (~1650–1700 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

Advanced: How does the methoxy group’s position influence electronic properties and reactivity in 4(1H)-pyridinone derivatives?

Methodological Answer:

- Electronic Effects: The methoxy group at the 1-position donates electron density via resonance, stabilizing the pyridinone ring and reducing electrophilicity. This lowers reactivity in electrophilic substitutions compared to unsubstituted analogs .

- Acidity Modulation: The pKa of 1-methoxy-4(1H)-pyridinone (2.57) is higher than 1-methoxy-2-pyridone (-1.3), indicating position-dependent acidity. This impacts protonation states in catalytic or biological environments .

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict regioselectivity in reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of 1-methoxy-4(1H)-pyridinone analogs?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies, focusing on structural variations (e.g., substituents at 3- or 5-positions) and assay conditions (e.g., cell lines, concentrations) .

- Structure-Activity Relationship (SAR): Synthesize analogs with controlled modifications (e.g., fluorination at the 5-position) to isolate contributing factors .

- Mechanistic Studies: Use enzyme inhibition assays (e.g., IC₅₀ determination) or molecular docking to validate target interactions .

Safety: What are critical safety protocols for handling 1-methoxy-4(1H)-pyridinone in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Emergency Procedures: For eye exposure, irrigate with saline for 15+ minutes; for ingestion, administer activated charcoal and seek medical attention .

Application: How can 1-methoxy-4(1H)-pyridinone be utilized as a precursor in heterocyclic chemistry for material science?

Methodological Answer:

- Coordination Chemistry: Chelate metal ions (e.g., Cu²⁺, Fe³⁺) via the pyridinone carbonyl and methoxy groups to synthesize MOFs or catalysts .

- Polymer Modification: Incorporate into conjugated polymers via Suzuki coupling to enhance electron transport properties in organic electronics .

- Pharmaceutical Scaffolds: Functionalize the 3- or 5-positions with bioactive groups (e.g., trifluoromethyl, aryl) to develop kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.